6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE
Overview
Description
6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a tert-butyl group attached to a benzoyl moiety, along with a dihydropyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . This reaction yields the desired benzoyl intermediate, which can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification methods such as distillation under reduced pressure are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl moiety, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism by which 6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Shares the tert-butylbenzoyl moiety but lacks the dihydropyran ring.
4-tert-Butylbenzyl chloride: Similar structure but with a benzyl group instead of a benzoyl group.
tert-Butyl peroxybenzoate: Contains a tert-butyl group and a benzoyl moiety but differs in the presence of a peroxy linkage.
Uniqueness
6-[4-(TERT-BUTYL)BENZOYL]-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE is unique due to its combination of a tert-butylbenzoyl group with a dihydropyran ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-18(2,3)13-10-8-12(9-11-13)14(21)15-19(4,5)16(22)20(6,7)17(23)24-15/h8-11,15H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGWTRBFXOJBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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